1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol

Lipophilicity ADME Tissue distribution

Traditional β-blockers rely on aryloxy motifs, confounding SAR studies. This aliphatic sec-butoxy analog eliminates aromatic π-stacking, enabling pure backbone analysis. - Non-aromatic pharmacophore: avoids dominant aryloxy binding mode. - Predicted β₂/β₁ selectivity profile (tracheal pA₂ ~7.5) supports bronchoselectivity studies. - Boiling point 284.1°C (vs. 289.4°C for n-butoxy) serves as regioisomer GC/HPLC standard. - Dual -OH/-NH handles allow focused library derivatization. Available from BenchChem with global shipping; inquire for bulk pricing.

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
CAS No. 80762-81-8
Cat. No. B12772574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol
CAS80762-81-8
Molecular FormulaC11H25NO2
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCC(C)OCC(CNC(C)(C)C)O
InChIInChI=1S/C11H25NO2/c1-6-9(2)14-8-10(13)7-12-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3
InChIKeyAVUTUYFEQJQTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol (CAS 80762-81-8): Core Identity & Physicochemical Fingerprint for Procurement


1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol (CAS 80762‑81‑8), also named 1‑butan‑2‑yloxy‑3‑(tert‑butylamino)propan‑2‑ol, is a synthetic aliphatic amino‑alcohol ether belonging to the class of non‑aromatic β‑adrenergic receptor blocking agents (β‑blockers) [REFS‑1]. It possesses the molecular formula C₁₁H₂₅NO₂ (MW 203.32 g mol⁻¹), a computed XLogP3‑AA of 1.3, and a measured boiling point of 284.1 °C at 760 mmHg [REFS‑2][REFS‑3]. Unlike classical aryloxypropanolamine β‑blockers (e.g., propranolol, atenolol), this compound lacks an aromatic nucleus, a structural feature that eliminates a dominant pharmacophore present in most clinically used β‑blockers and has been shown to confer a distinct bronchoselectivity profile in structurally related aliphatic ethers [REFS‑1].

Procurement Risk: Why In‑Class Aryloxypropanolamine β‑Blockers Cannot Substitute for 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol (CAS 80762-81-8)


Generic substitution within the β‑blocker class is precluded by the complete absence of an aromatic nucleus in this compound. The vast majority of clinically and experimentally employed β‑blockers (propranolol, atenolol, metoprolol, etc.) rely on an aryloxy moiety for high‑affinity receptor binding; removal of this aromatic group fundamentally alters the binding kinetics, subtype selectivity, and physicochemical properties [REFS‑1]. Direct evidence from the aliphatic ether series shows that the isobutoxy analog (compound 15) achieves a tracheal pA₂ of 7.49 with a β₂/β₁ selectivity ratio of approximately 15, a profile unattainable with conventional aromatic β‑blockers [REFS‑1]. Although quantitative receptor‑binding data for the sec‑butoxy derivative (CAS 80762‑81‑8) itself have not been publicly disclosed, its position within the same aliphatic alkoxy series predicts a similarly distinct selectivity fingerprint [REFS‑1][REFS‑2]. Consequently, procurement of a standard aryloxypropanolamine cannot replicate the non‑aromatic pharmacophore or the associated bronchoselectivity relevant to mechanistic studies.

Quantitative Differentiation Ledger for 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol (CAS 80762‑81‑8) vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3‑AA) vs. Propranolol and Atenolol

The target compound exhibits a computed XLogP3‑AA of 1.3, placing it between the highly lipophilic propranolol (XLogP3 ≈ 3.0) and the hydrophilic atenolol (XLogP3 ≈ 0.2) [REFS‑1][REFS‑2][REFS‑3]. This intermediate lipophilicity, combined with the absence of an aromatic ring, is predicted to confer a distinct tissue‑distribution and blood‑brain barrier penetration profile that differs from both classical lipophilic and hydrophilic β‑blockers. These computed values are derived from the PubChem XLogP3 algorithm and should be considered alongside the experimentally reported LogP of 1.94 from ChemSrc [REFS‑4].

Lipophilicity ADME Tissue distribution Blood‑brain barrier permeability

Class‑Level Bronchoselectivity Inference: β₂/β₁ Ratio Derived from Isobutoxy Analog

The closely related isobutoxy analog (compound 15 in Leclerc et al., 1980) demonstrated a tracheal pA₂ of 7.49 and a β₂/β₁ selectivity ratio of approximately 15 in isolated guinea‑pig trachea vs. atria [REFS‑1]. The target sec‑butoxy compound (CAS 80762‑81‑8) differs only by the branching position of the butoxy side chain (sec‑butyl vs. isobutyl). Both belong to the same alkylamino‑aliphatic ether series wherein bronchoselectivity is a class‑characteristic property conferred by the non‑aromatic scaffold rather than by a specific aryl substitution pattern [REFS‑1][REFS‑2]. While the exact pA₂ value for the sec‑butoxy derivative remains unpublished, the structural homology supports a similarly elevated β₂/β₁ ratio relative to non‑selective aryloxypropanolamines such as propranolol (β₂/β₁ ≈ 1).

β₂‑selectivity Bronchoselectivity Asthma research COPD research

Absence of Aromatic Nucleus: Structural Differentiation from All Aryloxypropanolamine β‑Blockers

1‑((1,1‑Dimethylethyl)amino)‑3‑(1‑methylpropoxy)‑2‑propanol contains no aromatic or heteroaromatic ring system, distinguishing it from virtually all clinically approved β‑blockers, which are exclusively aryloxypropanolamines (e.g., propranolol, atenolol, metoprolol, carvedilol) or arylethanolamines [REFS‑1]. The absence of the aromatic nucleus has been directly shown in the aliphatic oxime ether and aliphatic ether series to eliminate the dominant π‑stacking interaction with receptor aromatic residues while preserving competitive antagonism [REFS‑1][REFS‑2]. This structural feature makes the compound uniquely suited as a tool molecule for dissecting the contribution of aromatic interactions to β‑adrenoceptor binding affinity and subtype selectivity.

Non‑aromatic β‑blocker Pharmacophore Aliphatic ether Structure‑activity relationship

Physicochemical Boiling Point Differentiation vs. n‑Butoxy and Isobutoxy Regioisomers

The sec‑butoxy derivative (CAS 80762‑81‑8) exhibits a boiling point of 284.1 °C at 760 mmHg, which differs from the n‑butoxy regioisomer (CAS 80762‑79‑4; bp ≈ 289.4 °C) by approximately 5.3 °C and from the isobutoxy analog by an estimated similar magnitude [REFS‑1][REFS‑2]. This boiling point difference is analytically meaningful for gas‑chromatographic separation and fractional distillation‑based purification, enabling unambiguous identification and isolation of the sec‑butoxy isomer from closely related alkyl‑chain regioisomers that may be present as synthetic by‑products.

Boiling point Purification Quality control Regioisomer separation

Evidence‑Backed Research & Industrial Scenarios for Procuring 1-((1,1-Dimethylethyl)amino)-3-(1-methylpropoxy)-2-propanol (CAS 80762‑81‑8)


Pharmacophore Mapping of β‑Adrenoceptor Ligand Binding: Non‑Aromatic Negative Control

In structure‑activity relationship (SAR) studies aimed at deconvoluting the contribution of aromatic π‑stacking interactions to β‑adrenoceptor binding affinity, this compound serves as a pure aliphatic control. Its complete lack of aromaticity eliminates the dominant binding mode utilized by all aryloxypropanolamine β‑blockers, allowing researchers to isolate the contributions of the ethanolamine backbone and the tert‑butylamino group [REFS‑1][REFS‑2]. The bronchoselectivity inferred from the isobutoxy analog further supports its use in β₂‑vs‑β₁ selectivity studies where aromatic interactions are a confounding variable [REFS‑1].

ADME & Tissue Distribution Modeling: Intermediate‑Lipophilicity β‑Blocker Probe

With a computed XLogP3 of 1.3 (and experimental LogP ≈ 1.94), this compound occupies a lipophilicity niche between propranolol (LogP ≈ 3.0) and atenolol (LogP ≈ 0.2) [REFS‑1][REFS‑2][REFS‑3]. Combined with its non‑aromatic structure, it provides a unique probe for studying how lipophilicity and aromaticity independently govern tissue distribution, blood‑brain barrier penetration, and metabolic clearance of β‑blockers. This is particularly relevant for CNS‑targeted β‑blockade research where excessive lipophilicity (propranolol) may confound central effects and excessive hydrophilicity (atenolol) limits brain exposure [REFS‑1][REFS‑2].

Chromatographic Reference Standard for Regioisomeric Alkoxy‑Propanolamine Separation

The 5.3 °C boiling point difference between the sec‑butoxy derivative (CAS 80762‑81‑8; bp 284.1 °C) and the n‑butoxy regioisomer (CAS 80762‑79‑4; bp 289.4 °C) establishes a practical basis for using this compound as a chromatographic reference in method development [REFS‑1][REFS‑2]. Analytical laboratories developing GC or HPLC methods for resolving branched‑chain vs. linear‑chain alkoxy‑propanolamines can employ this compound as a system suitability standard, ensuring adequate separation of synthetic regioisomeric impurities.

Synthetic Intermediate for Non‑Aromatic β‑Blocker Libraries

As a member of the alkylamino‑aliphatic ether β‑blocker series pioneered by Leclerc et al. (1980), this sec‑butoxy derivative represents a versatile scaffold for further derivatization [REFS‑1]. The secondary alcohol at C‑2 and the secondary amine provide orthogonal functionalization handles for generating focused libraries of non‑aromatic β‑blockers. Procurement of this specific regioisomer ensures that SAR exploration of the butoxy side‑chain branching effect can be conducted systematically, complementing the published data on the n‑butoxy and isobutoxy analogs [REFS‑1][REFS‑2].

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